molecular formula C6H8N2O2 B102356 Ethyl 1H-imidazole-1-carboxylate CAS No. 19213-72-0

Ethyl 1H-imidazole-1-carboxylate

Cat. No.: B102356
CAS No.: 19213-72-0
M. Wt: 140.14 g/mol
InChI Key: YICRPEGTQDSFEX-UHFFFAOYSA-N
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Description

Ethyl 1H-imidazole-1-carboxylate is a chemical compound with the molecular formula C6H8N2O2. It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1H-imidazole-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of imidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Another method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps, including proto-demetallation, tautomerization, and dehydrative cyclization, to form the imidazole ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-imidazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced imidazole derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .

Comparison with Similar Compounds

Ethyl 1H-imidazole-1-carboxylate can be compared with other imidazole derivatives such as:

    Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.

    Ethyl 1H-imidazole-4-carboxylate: The carboxylate group is positioned at the 4th position of the imidazole ring instead of the 1st position.

    1H-imidazole-1-carboxamide: Contains a carboxamide group instead of a carboxylate group.

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts .

Properties

IUPAC Name

ethyl imidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-10-6(9)8-4-3-7-5-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICRPEGTQDSFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172780
Record name Ethyl 1H-imidazole-1-carboxylate
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19213-72-0
Record name 1H-Imidazole-1-carboxylic acid, ethyl ester
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Record name Ethyl 1H-imidazole-1-carboxylate
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Record name 19213-72-0
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Record name Ethyl 1H-imidazole-1-carboxylate
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Record name Ethyl 1H-imidazole-1-carboxylate
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Record name ETHYL 1H-IMIDAZOLE-1-CARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Ethyl 1H-imidazole-1-carboxylate interact with starch, and what are the structural outcomes?

A1: this compound acts as a reagent in the synthesis of starch ethyl carbonates. [] This reaction modifies the starch structure by introducing ethyl carbonate groups. Interestingly, the reaction conditions and solvent significantly influence the substitution pattern on the anhydroglucose units (AGUs) of starch. [] When the reaction occurs in dimethyl sulfoxide (DMSO) or N,N-dimethyl formamide (DMF)/LiCl, this compound preferentially targets position 2 of the AGU. [] This regioselectivity highlights the influence of reaction conditions on the final structure of the modified starch.

Q2: What analytical techniques are crucial for characterizing the starch products modified with this compound?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly one- and two-dimensional NMR techniques, plays a vital role in characterizing the modified starch products. [] These techniques provide detailed structural information, allowing researchers to determine the degree of substitution (DS), the distribution of ethyl carbonate groups within the starch structure, and confirm the absence of undesired side reactions like intermolecular cross-linking or intramolecular cyclic carbonate formation. [] Understanding these structural details is essential for correlating the properties of modified starch with its potential applications.

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